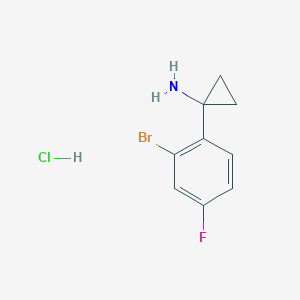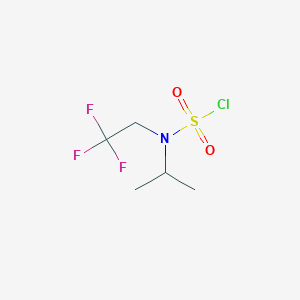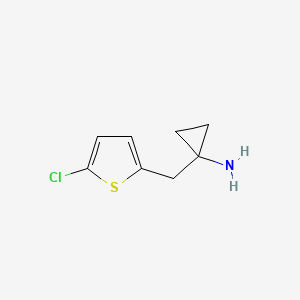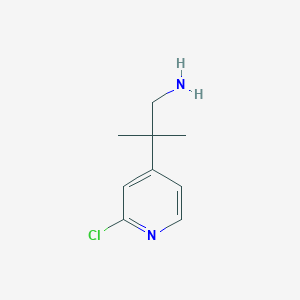
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloropyridine moiety attached to a methylpropan-1-amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine typically involves the reaction of 2-chloropyridine with appropriate amine derivatives under controlled conditions. One common method involves the use of (2-Chloropyridin-4-yl)methanamine hydrochloride as a starting material . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, as a selective LOXL2 inhibitor, it binds to the LOXL2 enzyme and inhibits its activity, which is crucial in the cross-linking of collagen and elastin . This inhibition can have therapeutic implications in the treatment of fibrotic diseases.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanol: This compound shares the chloropyridine moiety but differs in the functional group attached to the pyridine ring.
2-(2-Chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Another related compound with a different core structure.
Uniqueness
2-(2-Chloropyridin-4-YL)-2-methylpropan-1-amine is unique due to its specific structure, which allows it to act as a selective inhibitor for certain enzymes like LOXL2. This selectivity makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
1060812-07-8 |
|---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)7-3-4-12-8(10)5-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
WSVXEJSJBRVXTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


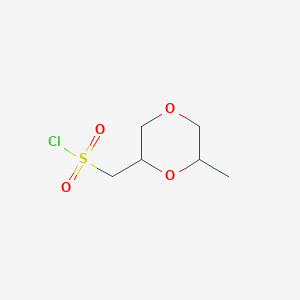
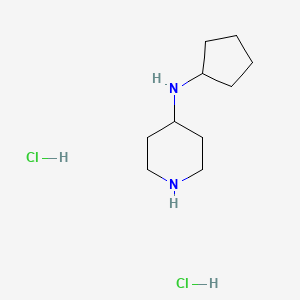
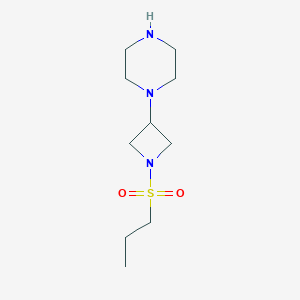
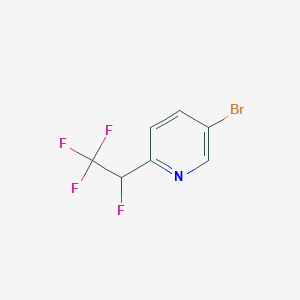
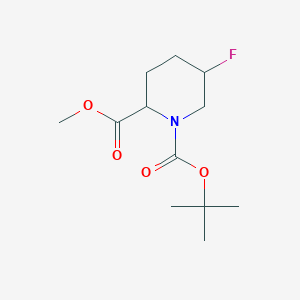
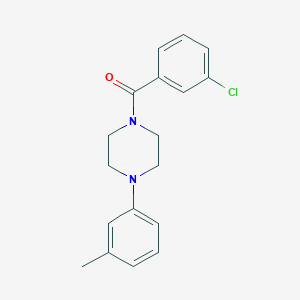
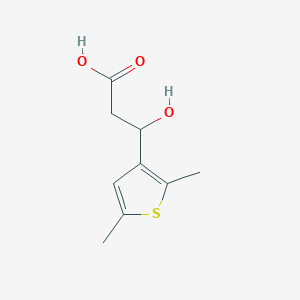
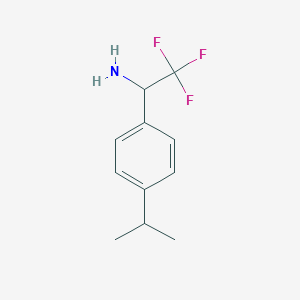
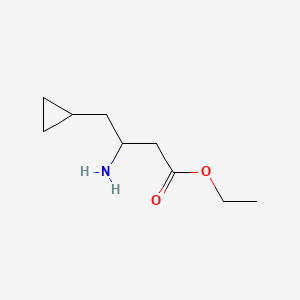

amine](/img/structure/B13527326.png)
